3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid
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Overview
Description
3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid is a complex organic compound with significant applications in proteomics research. This compound is characterized by its intricate molecular structure, which includes a methoxy-phenylsulfamoyl group, a morpholinyl group, and a phenylcarbamoyl group attached to an acrylic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Methoxy-phenylsulfamoyl Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine to form the methoxy-phenylsulfamoyl intermediate.
Formation of Morpholinyl Intermediate: This involves the reaction of morpholine with a suitable reagent to form the morpholinyl intermediate.
Coupling Reaction: The methoxy-phenylsulfamoyl intermediate is then coupled with the morpholinyl intermediate under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid: A similar compound with applications in enzyme inhibition.
Phenylsulfamoyl Benzoic Acid: Another related compound used in proteomics and enzyme studies.
Uniqueness
3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C21H23N3O7S |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylanilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O7S/c1-30-16-4-2-15(3-5-16)23-32(28,29)17-6-7-19(24-10-12-31-13-11-24)18(14-17)22-20(25)8-9-21(26)27/h2-9,14,23H,10-13H2,1H3,(H,22,25)(H,26,27) |
InChI Key |
XAIRLTVAUONBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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